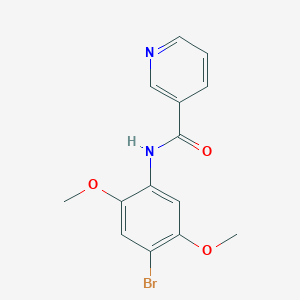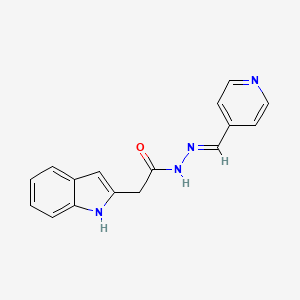
N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives, including those similar to N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide, typically involves the reaction of appropriate phenylamine derivatives with acyl chlorides or anhydrides in the presence of a base. While specific synthesis details for this compound are scarce, the general approach for creating acetamide derivatives is well-documented. For example, a method described involves the preparation of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides as important intermediates for further chemical transformations, showcasing the diversity of synthetic routes available for such compounds (Raju, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of a carbonyl group (C=O) linked to an amine (NH2-), which significantly influences the compound's chemical behavior and reactivity. The structural analyses often include NMR, FTIR, and MS spectroscopy, providing detailed information on the molecular geometry, electronic distribution, and functional groups' presence. Although the exact structure of this compound is not detailed, studies on similar compounds utilize these analytical techniques to confirm their structural integrity and purity (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, leveraging their amide functionality. These reactions can include nucleophilic substitution, amidation, and hydrolysis, depending on the surrounding chemical environment and the presence of catalysts. The chemical properties of these compounds are influenced by the electron-donating or withdrawing nature of the substituents attached to the phenyl ring, affecting their reactivity and stability. For instance, the synthesis and evaluation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveal insights into their reactivity and potential for generating novel compounds with specific properties (Ahmad et al., 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, specifically the interactions between functional groups and the overall molecular geometry. Studies on related compounds, such as the benzopyran-based derivatives, provide valuable data on their physical characteristics, aiding in the development of compounds with desirable physical properties for specific applications (Yoon, Yoo, & Shin, 1998).
Mecanismo De Acción
While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide” is not explicitly mentioned in the search results, related compounds have been studied for their anticancer activity . For instance, some indole-based compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-4-3-5-14(12(11)2)20-9-17(19)18-13-6-7-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHPWBXNSATUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)

